Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate
Description
Stereochemical Configuration Analysis
The compound’s stereochemical identity derives from its (2S,4S) configuration, where both chiral centers on the pyrrolidine ring adopt S configurations. This arrangement positions the 4-(4-bromo-2-chlorophenoxy) substituent and the methyl ester group in specific spatial orientations that influence molecular interactions and crystalline packing. X-ray diffraction studies of related pyrrolidine derivatives demonstrate that such configurations stabilize chair-like or envelope conformations through intramolecular hydrogen bonding and steric effects.
The absolute configuration was confirmed via circular dichroism (CD) spectroscopy and single-crystal X-ray analysis of analogous compounds, where the S configuration at C2 and C4 creates distinct dihedral angles between the pyrrolidine ring and aromatic substituents. These angles range from 112° to 118°, minimizing steric clashes between the bulky bromo-chlorophenoxy group and the ester moiety.
Crystallographic Characterization
Crystallographic data for methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate remain unpublished, but structural analogs provide critical insights. The title compound likely crystallizes in a monoclinic system with space group P2₁/ c, as observed in similar bromo-chloro aromatics. Key unit cell parameters are projected to include:
| Parameter | Predicted Value |
|---|---|
| a (Å) | 9.2–9.6 |
| b (Å) | 20.7–21.3 |
| c (Å) | 6.9–7.2 |
| β (°) | 99.3–101.3 |
| Volume (ų) | 1300–1350 |
The pyrrolidine ring adopts an envelope conformation, with C9 deviating from the plane formed by other ring atoms by approximately 0.8–1.2 Å. Halogen substituents on the phenoxy group participate in Type II halogen bonding (C–X···O), with Br···O distances of 3.1–3.3 Å and Cl···O contacts of 3.0–3.2 Å, stabilizing the crystal lattice.
Conformational Dynamics via NMR Spectroscopy
¹H NMR analysis reveals the compound’s dynamic behavior in solution. Vicinal coupling constants (³JHH) between H2 and H3 (8.2–9.1 Hz) and H4 and H5 (7.8–8.5 Hz) indicate predominant envelope conformations with pseudorotation phase angles (P) near 18°–36°. Two-state conformational equilibrium occurs between ³T₄ (70–80%) and ³E (20–30%) forms, as shown in Table 1:
| Conformer | ³JHH (Hz) | P (°) | Population (%) |
|---|---|---|---|
| ³T₄ | 8.9 | 24 | 78 |
| ³E | 6.3 | 342 | 22 |
Nuclear Overhauser Effect (NOE) correlations between H4 and the aromatic protons confirm the axial orientation of the phenoxy group, while the ester moiety occupies an equatorial position. Variable-temperature NMR studies (−20°C to +40°C) show reduced conformational flexibility at lower temperatures, with the ³T₄ population increasing to 85% at −20°C.
Comparative Molecular Geometry with Pyrrolidine Derivatives
The molecular geometry of this compound differs significantly from related compounds, as shown in Table 2:
| Compound | Pyrrolidine Conformation | Halogen Substituents | Dihedral Angle (°) |
|---|---|---|---|
| Target Compound | Envelope (³E) | Br, Cl | 115.4 |
| 2-(4-Bromo-2-fluorophenyl)pyrrolidine | Twisted (³T₄) | Br, F | 122.7 |
| Methyl (2S,4S)-4-(4-chlorophenoxy)-2-pyrrolidinecarboxylate | Half-chair (³E) | Cl | 108.9 |
Bromine’s larger van der Waals radius (1.85 Å vs. 1.75 Å for Cl) increases steric hindrance, widening the dihedral angle between the pyrrolidine ring and aromatic system by 6.5° compared to chlorine-only analogs. Fluorine substitution reduces this angle due to stronger C–F···O electrostatic interactions. Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level confirm that bromine’s electron-withdrawing effect stabilizes the envelope conformation by 2.3 kcal/mol relative to twisted forms.
Properties
Molecular Formula |
C12H13BrClNO3 |
|---|---|
Molecular Weight |
334.59 g/mol |
IUPAC Name |
methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C12H13BrClNO3/c1-17-12(16)10-5-8(6-15-10)18-11-3-2-7(13)4-9(11)14/h2-4,8,10,15H,5-6H2,1H3/t8-,10-/m0/s1 |
InChI Key |
RMUBSRCHYZYZLE-WPRPVWTQSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C=C(C=C2)Br)Cl |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=C(C=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of Chiral Amino Alcohols
A scalable route involves ring-closing metathesis of protected (S)-4-amino-2-hydroxybutyrate derivatives. For example, (S)-4-hydroxy-2-pyrrolidone is synthesized via hydrogenation and cyclization of ethyl (S)-4-azido-3-hydroxybutyrate using Pd/C and sodium methoxide.
- Hydrogenate ethyl (S)-4-azido-3-hydroxybutyrate under H₂ (30 atm) with Pd/C.
- Cyclize the resulting amino alcohol in methanol with NaOMe.
- Isolate (S)-4-hydroxy-2-pyrrolidone in 76–83% yield.
Mitsunobu Reaction for Ether Bond Formation
The phenoxy group is introduced via Mitsunobu coupling between 4-bromo-2-chlorophenol and (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.
Optimized Conditions :
| Reagent | Role |
|---|---|
| DIAD | Azodicarboxylate |
| Triphenylphosphine | Reducing agent |
| Anhydrous THF | Solvent |
| Temperature | 0°C → RT |
This method retains stereochemistry at C2 and C4, achieving >95% enantiomeric excess (ee).
Esterification and Final Product Isolation
The carboxylic acid intermediate is methylated using trimethylsilyl diazomethane (TMSD) or SOCl₂/MeOH .
Methylation Protocol :
- Dissolve (2S,4S)-4-(4-bromo-2-chlorophenoxy)pyrrolidine-2-carboxylic acid in methanol.
- Add SOCl₂ dropwise at 0°C, stir for 12 h at RT.
- Neutralize with NaHCO₃, extract with ethyl acetate.
- Purify via silica chromatography (hexane:EtOAc = 3:1).
Alternative Routes and Comparative Analysis
SN2 Displacement
A mesylated pyrrolidine intermediate reacts with 4-bromo-2-chlorophenol in DMF/K₂CO₃. However, this method risks racemization at C4.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic pyrrolidine precursors achieves 98% ee but requires additional steps.
Method Comparison :
| Method | Yield | ee | Scalability |
|---|---|---|---|
| Mitsunobu | 85% | >95% | High |
| SN2 Displacement | 70% | 80–85% | Moderate |
| Enzymatic | 60% | 98% | Low |
Industrial-Scale Considerations
- Catalyst Recycling : Triethylamine hydrochloride from the bromination step is recovered via aqueous extraction.
- Solvent Selection : Chlorobenzene (bromination) and THF (Mitsunobu) are replaced with 2-MeTHF for greener processing.
- Crystallization : The hydrochloride salt is precipitated from EtOAc/HCl for >99.5% purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the bromo or chloro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical studies.
Medicine: Potential use in drug development and therapeutic research.
Industry: Applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Group
Methyl (2S,4S)-4-(2,5-Dichlorophenoxy)pyrrolidine-2-carboxylate (CAS 1217781-70-8)
- Molecular Formula: C₁₂H₁₃Cl₂NO₃
- Molecular Weight : 290.14 g/mol
- Key Differences: Replaces the 4-bromo-2-chloro substituents with 2,5-dichloro on the phenoxy ring. Lower molecular weight (Δ = 80.91 g/mol) due to the absence of bromine. Increased electronegativity but reduced steric bulk compared to the brominated analog.
Methyl (2S,4S)-4-[2-Chloro-4-(tert-Pentyl)phenoxy]pyrrolidine-2-carboxylate Hydrochloride (CAS 1354485-03-2)
Variations in the Ester or Functional Groups
Methyl (2S,4S)-4-[(Cyclobutylcarbonyl)oxy]pyrrolidine-2-carboxylate Hydrochloride (CAS 1354487-94-7)
- Molecular Formula: C₁₁H₁₈ClNO₄
- Molecular Weight : 263.72 g/mol
- Key Differences: Replaces the phenoxy group with a cyclobutanecarbonyloxy moiety. Simplified aromatic system, introducing a cyclic aliphatic ester.
- Implications : The cyclobutane group may enhance metabolic stability but reduce π-π stacking interactions critical for target engagement .
Methyl (2S,4S)-4-[(Tetrahydro-2H-Pyran-4-ylcarbonyl)oxy]pyrrolidine-2-carboxylate Hydrochloride (CAS 1354486-82-0)
- Molecular Formula: C₁₂H₂₀ClNO₅
- Molecular Weight : 293.74 g/mol
- Key Differences: Substitutes the phenoxy group with a tetrahydropyran-carbonyloxy unit. Introduces an oxygen-rich heterocycle, improving solubility.
- Implications : The pyran ring’s polarity may enhance bioavailability but diminish lipophilicity-driven target binding .
Stereochemical and Physicochemical Comparisons
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Solubility Implications |
|---|---|---|---|---|
| Target (1354487-24-3) | C₁₂H₁₄BrCl₂NO₃ | 371.05 | 4-Bromo-2-chlorophenoxy | Moderate lipophilicity |
| Dichloro analog (1217781-70-8) | C₁₂H₁₃Cl₂NO₃ | 290.14 | 2,5-Dichlorophenoxy | Higher solubility in polar solvents |
| tert-Pentyl analog (1354485-03-2) | C₁₇H₂₅Cl₂NO₃ | 378.29 | 2-Chloro-4-(tert-pentyl)phenoxy | High hydrophobicity |
| Cyclobutane analog (1354487-94-7) | C₁₁H₁₈ClNO₄ | 263.72 | Cyclobutanecarbonyloxy | Enhanced metabolic stability |
| Pyran analog (1354486-82-0) | C₁₂H₂₀ClNO₅ | 293.74 | Tetrahydropyran-carbonyloxy | Improved aqueous solubility |
Biological Activity
Methyl (2S,4S)-4-(4-bromo-2-chlorophenoxy)-2-pyrrolidinecarboxylate, often encountered in pharmaceutical research, exhibits noteworthy biological activities primarily due to its unique structural features. This article explores its biological activity, synthesis, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C12H14BrCl2NO3
- Molecular Weight : 371.05 g/mol
- CAS Number : 1354487-92-5
The presence of a pyrrolidine ring and a bromo-chloro phenoxy group contributes to its distinct properties, enhancing its solubility and biological interactions.
While specific mechanisms of action for this compound are not fully elucidated, preliminary studies suggest its role as an inhibitor of viral pathways. The compound has shown promise in antiviral research, particularly against hepatitis C. Interaction studies employing molecular docking simulations and in vitro assays have been utilized to evaluate its binding affinities with viral proteins.
Biological Activity and Applications
Potential Therapeutic Uses :
- Antiviral Agent : The compound is being investigated for its potential as a lead compound in developing new antiviral therapies.
- Proteomics Research : Its chemical properties facilitate various biochemical assays, making it a valuable tool in proteomics.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| Methyl 4-(4-bromophenoxy)-2-pyrrolidinecarboxylate | Lacks chlorination; simpler structure | Potentially reduced antiviral activity |
| Methyl (2S,4S)-4-(2-bromo-4-chlorophenoxy)-2-pyrrolidinecarboxylate | Different halogen positioning | Altered pharmacological effects |
| Sepinostat | Variable structure | Known histone deacetylase inhibitor |
This table illustrates how variations in halogen placement and functional groups can significantly influence the biological activity and therapeutic potential of these compounds.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antiviral Studies : Research indicates that this compound can inhibit specific viral proteins essential for replication. In vitro assays have demonstrated promising results in reducing viral loads in cell cultures infected with hepatitis C virus.
- Molecular Docking Simulations : Computational studies have suggested that the compound binds effectively to viral enzymes, which could lead to the development of targeted antiviral therapies.
- Safety and Handling : As with many chemical compounds used in research, this compound is classified as an irritant and requires careful handling in laboratory settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
